N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a bromobenzyl group and a pyrimidopyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Bromobenzyl Intermediate: Starting with a benzyl compound, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Pyrimidopyrimidine Core: This can be synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Thioether Formation: The final step involves the reaction of the bromobenzyl intermediate with the pyrimidopyrimidine core in the presence of a thiol reagent, such as thiourea, under basic conditions.
Industrial Production Methods
Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the bromobenzyl group, potentially converting it to a benzyl group.
Substitution: The bromine atom in the bromobenzyl group can be a site for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated benzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Biochemical Probes: Used in studies to understand biological pathways and mechanisms.
Industry
Material Science:
Agriculture: Possible use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The bromobenzyl group could facilitate binding to hydrophobic pockets, while the pyrimidopyrimidine core might interact with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(2-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N-(2-bromobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide might confer unique reactivity and biological activity compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
N-[(2-bromophenyl)methyl]-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5OS/c1-10-18-7-12-15(22-10)20-9-21-16(12)24-8-14(23)19-6-11-4-2-3-5-13(11)17/h2-5,7,9H,6,8H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVUAZZVNAMHSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C(=N1)N=CN=C2SCC(=O)NCC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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